molecular formula C6H5BrN2O3 B1288788 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one CAS No. 228410-90-0

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one

Cat. No.: B1288788
CAS No.: 228410-90-0
M. Wt: 233.02 g/mol
InChI Key: QXPNHVCGSASGIX-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Large Scale Synthesis and Safety Considerations

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one derivatives are used in large-scale synthesis processes. For instance, 5-Bromo-2-nitropyridine, a compound related to this compound, has been prepared from the corresponding amine via hydrogen peroxide oxidation. This synthesis process highlighted issues such as low conversion rates, high impurity content, and a lack of reproducibility in lab trials. However, through safety studies and robust reaction conditions, a reproducible and safe protocol was developed for large-scale production (Agosti et al., 2017).

Synthesis of Intermediates for Pharmaceutical Applications

The compound 1-methyl-3-(5-nitropyridin-2-yl) urea, a derivative of this compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high yield synthesis method for this compound has been established, showing its significance in the pharmaceutical industry (Zhang et al., 2019).

Ultrasound-assisted Improvement of Drug Solubility

In an effort to address the challenge of low aqueous solubility of drug-like compounds, this compound was used in a study to enhance solubility. By preparing a series of amine salts of this compound using ultrasound irradiation, the study demonstrated a significant reduction in reaction times and the use of renewable solvents, providing a novel template protocol for forming salts of poorly soluble compounds (Machado et al., 2013).

Computational and Spectroscopy Studies

Computational and spectroscopic techniques have been applied to study derivatives of this compound. For instance, computational calculations were conducted on 5-bromo-3-nitropyridine-2-carbonitrile to understand its molecular structure and energy. These studies provide insights into the electron density, organic reactive sites, and reactivity of the molecule, highlighting its potential in various applications (Arulaabaranam et al., 2021). Additionally, Fourier transform Raman and infrared spectroscopy were employed to study the vibrational spectra of 5-bromo-2-nitropyridine, contributing to the understanding of the molecule's properties (Sundaraganesan et al., 2005).

Safety and Hazards

The safety and hazards associated with 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one are not explicitly mentioned in the available literature. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for the research and application of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one could involve its use in the synthesis of various pharmaceutical products. Given its ability to be converted into various derivatives, it could also be explored for potential applications in other areas of the chemical industry .

Properties

IUPAC Name

5-bromo-4-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPNHVCGSASGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617174
Record name 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228410-90-0
Record name 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-methyl-3-nitro-2-pyridone (0.45 g, 2.9 mmol) in glacial acetic acid (3 mL) was added sodium acetate (0.24 g) followed by bromine (0.15 mL) dropwise. After 5.5 hours, the mixture was diluted with ethyl acetate, washed with water, dried, filtered and concentrated to give 5-bromo-4-methyl-3-nitro-2-pyridone (0.62 g, 2.6 mmol, 90%).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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